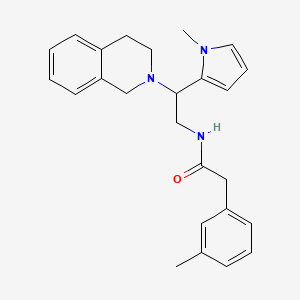

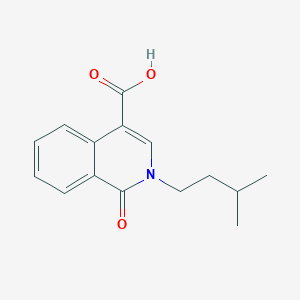

![molecular formula C14H20N2O3 B2492892 tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1387759-21-8](/img/structure/B2492892.png)

tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"tert-Butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate" is a compound that has garnered interest due to its utility as an intermediate in the synthesis of various biologically active compounds. The compound's relevance extends across different areas of organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, including those related to "this compound," involves several key steps such as acylation, nucleophilic substitution, and reduction. A study by Zhao et al. (2017) established a rapid synthetic method for a closely related compound, achieving a total yield of 81% through optimized conditions (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been extensively analyzed through methods such as FT-IR, DFT, and M06-2X studies. These studies offer insights into the vibrational frequencies, optimized geometric parameters (bond lengths and bond angles), and the molecular energy landscape, including HOMO and LUMO energies (Sert, Singer, Findlater, Doğan, & Çırak, 2014).

Chemical Reactions and Properties

The compound demonstrates versatility in chemical reactions, serving as a precursor for various functional groups and molecular transformations. Notable reactions include the directed lithiation for the introduction of substituents into the molecule and subsequent reactions with electrophiles to yield highly substituted products with high selectivity and yield (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the carbamate nitrogen and the tert-butyl group. These properties are critical in determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

Chemical properties, including reactivity towards acids and bases, hydrolytic stability, and reactions under catalytic conditions, are crucial for understanding the compound's behavior in synthetic pathways. The compound's ability to undergo transformations under mild conditions while preserving stereochemical integrity highlights its utility in complex organic syntheses (Li et al., 2006).

Applications De Recherche Scientifique

Catalyzed Lithiation :

- The compound has been used in studies involving the catalyzed lithiation of carbamates. For instance, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and a catalytic amount of DTBB in THF, leading to functionalized carbamates. This is a key step in synthesizing substituted 1,2-diols from carbamates derived from carbonyl compounds (Ortiz, Guijarro, & Yus, 1999).

Intermediate in Synthesis of Biologically Active Compounds :

- Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A study detailed a rapid synthetic method for this compound, highlighting its relevance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Deprotection of Carbamates :

- Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, offering a mild and selective method in the presence of other acid-sensitive groups. This process is crucial in synthesizing compounds where carbamates serve as protective groups (Li et al., 2006).

Directed Lithiation :

- Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been studied. These compounds are doubly lithiated on the nitrogen and ortho to the directing metalating group, facilitating the synthesis of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Enantiopure Compounds :

- The compound has been used as a synthetic intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to research in asymmetric synthesis and drug development (Ober, Marsch, Harms, & Carell, 2004).

Hydrogen and Halogen Bonds in Crystal Structures :

- Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed the presence of bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond in their crystal structures, contributing to the understanding of molecular interactions and crystallography (Baillargeon et al., 2017).

Study of Hydrogen Bond Interactions :

- Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been synthesized and analyzed for their hydrogen bond interactions. These studies provide insight into molecular architecture and the role of hydrogen bonds in structuring (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H317 - May cause an allergic skin reaction . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention . The compound is classified under Acute Tox. 4 Oral - Skin Sens. 1 for hazard classifications .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . The compound could potentially undergo free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it interacts with enzymes, it could influence the metabolic pathways those enzymes are involved in. Without specific information on the compound’s targets, it’s challenging to provide a detailed summary of the affected pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Based on its potential interactions with various targets, it could influence cellular processes such as signal transduction, gene expression, or metabolic reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIWOMKWNCWLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

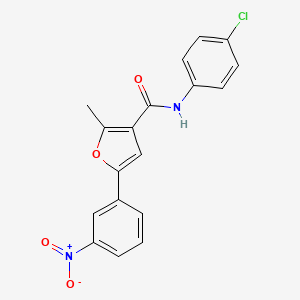

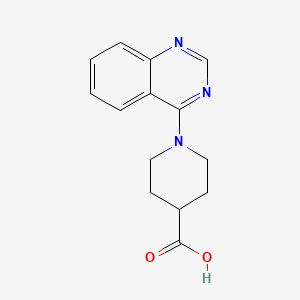

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

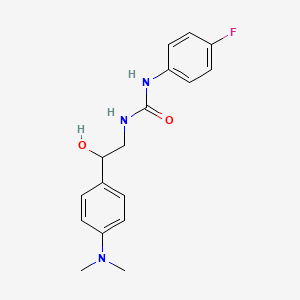

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

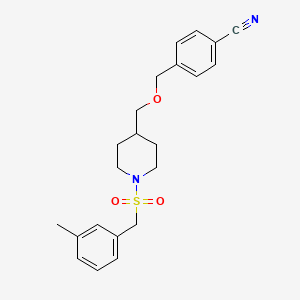

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)